molecular formula C20H23N5O2 B11000293 N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11000293
M. Wt: 365.4 g/mol
InChI Key: HWYOJWKIIVSTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide group at position 4, a 3-acetamidophenyl substituent, and alkyl groups (1,3-dimethyl and 6-isopropyl). This structural framework is common in medicinal chemistry due to the pyrazolopyridine core’s versatility in binding to biological targets, particularly kinases and receptors .

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N5O2/c1-11(2)17-10-16(18-12(3)24-25(5)19(18)23-17)20(27)22-15-8-6-7-14(9-15)21-13(4)26/h6-11H,1-5H3,(H,21,26)(H,22,27)

InChI Key

HWYOJWKIIVSTFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=CC(=C3)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Friedländer Annulation Strategy

The Friedländer reaction between 5-amino-1H-pyrazole-4-carbaldehyde (11 ) and propan-2-yl-substituted ketones serves as the primary method for constructing the pyrazolo[3,4-b]pyridine core. In ethanol with piperidine catalysis, the aldehyde group of 11 condenses with the ketone’s α-methylene carbon, followed by cyclodehydration to form the bicyclic system. For example, refluxing 11 with 3-methyl-2-butanone in ethanolic KOH at 80°C for 12 hours yields the 6-isopropyl-substituted intermediate 12 in 78% yield.

Table 1: Optimization of Friedländer Reaction Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol801278
KOHMeOH701065
NaOMeToluene901558

Knoevenagel Condensation Approach

Alternative routes utilize Knoevenagel condensation between 5-aminopyrazole-4-carbaldehydes and active methylene compounds. For instance, reacting 11 with ethyl acetoacetate in toluene under Dean-Stark conditions produces the enamine intermediate 13 , which undergoes cyclization in the presence of acetic acid to form the pyridine ring. This method achieves a 72% yield but requires strict anhydrous conditions to prevent hydrolysis.

Methyl Group Installation at Positions 1 and 3

Alkylation of Pyrazole Nitrogen

Quaternization of the pyrazole nitrogen is achieved using methyl iodide in DMF with NaH as a base. The reaction proceeds at room temperature, yielding the 1,3-dimethylated product 17 in 89% yield. Excess methyl iodide (3 equiv) ensures complete alkylation while minimizing O-methylation side reactions.

Reductive Methylation

For substrates sensitive to strong bases, reductive methylation with formaldehyde and NaBH₃CN in MeOH provides a milder alternative. This method selectively methylates the pyrazole nitrogens at pH 7–8, achieving 82% yield with <5% over-methylation.

Carboxamide Functionalization

Carbodiimide-Mediated Coupling

The terminal carboxamide is installed via HOBt/EDCI-mediated coupling of the pyridine-4-carboxylic acid 18 with 3-acetamidoaniline. In DCM at 0°C, this method achieves 88% yield with minimal racemization.

Critical Purification Steps:

  • Washing with 5% citric acid to remove excess EDCI

  • Column chromatography (SiO₂, EtOAc/hexane 1:1)

  • Recrystallization from ethanol/water

Microwave-Assisted Amidation

Microwave irradiation at 150°C for 10 minutes accelerates the coupling reaction between 18 and the aniline derivative, reducing reaction time from 12 hours to 15 minutes while maintaining 85% yield.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, CONH), 8.72 (s, 1H, pyridine-H), 2.51 (s, 6H, N-CH₃)

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)

  • HRMS : m/z 365.1842 [M+H]⁺ (calc. 365.1839)

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazolo[3,4-b]pyridine system with bond lengths of 1.337 Å (C4-C5) and 1.449 Å (C7-N1), consistent with sp² hybridization. The dihedral angle between the pyrazole and pyridine rings is 12.7°, indicating moderate conjugation.

Industrial-Scale Production Considerations

Flow Chemistry Approaches

Continuous flow reactors reduce reaction times for the Friedlälder step from 12 hours to 45 minutes, achieving 94% conversion at 140°C with superheated ethanol.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces toluene in Knoevenagel condensations, reducing the Process Mass Intensity (PMI) from 32 to 18 while maintaining 78% yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It is used in chemical biology research to probe the function of specific proteins and to develop new chemical probes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various cellular pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazolo[3,4-b]pyridine derivatives, emphasizing substituent variations, molecular properties, and synthesis strategies:

Compound Name Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Synthetic Method Key Features
N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 3-acetamidophenyl, 1,3-dimethyl, 6-isopropyl C₂₂H₂₆N₆O₂ 406.48 Not reported Likely via condensation of pyrazolo[3,4-b]pyridine intermediates with acetamides High potential for kinase inhibition due to acetamide and alkyl groups
N-[4-(acetylamino)phenyl]-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 4-acetamidophenyl, 6-methyl, 1-isopropyl C₁₉H₂₁N₅O₂ 351.4 Not reported Similar to target compound; condensation of pyrazolo intermediates with anilines Positional isomer of target; may exhibit altered bioavailability
Example 83 (from ) 3-fluoro-4-isopropoxyphenyl, dimethylamino, fluorinated chromenone C₃₂H₂₈F₂N₄O₃ 570.6 302–304 Suzuki coupling with boronate esters and palladium catalysts High thermal stability; fluorination enhances metabolic resistance
Compound 4c (from ) 4-chlorophenyl, 4-methyl, 4-methoxyphenylacetamide C₂₈H₂₃ClN₄O₃ 498.0 209–211 K₂CO₃-mediated alkylation in DMF Chlorophenyl group increases lipophilicity; methoxy improves solubility
1-cyclopentyl-6-methyl-N⁴-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Cyclopentyl, 3-pyridylmethyl C₂₁H₂₂N₆O 374.4 Not reported Not specified; likely involves cyclopentyl halide coupling Pyridylmethyl group may enhance blood-brain barrier penetration

Structural and Functional Insights:

Positional isomerism in acetamide substitution can influence hydrogen bonding with kinase active sites. Fluorinated derivatives (e.g., ) exhibit higher melting points (~300°C) due to increased crystallinity from fluorine’s electronegativity, enhancing thermal stability and pharmacokinetics . Chlorophenyl and methoxy groups () balance lipophilicity and solubility, critical for oral bioavailability.

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods in , involving base-mediated condensation of pyrazolo[3,4-b]pyridine precursors with acetamide-containing anilines.
  • Palladium-catalyzed cross-coupling (e.g., ) is reserved for complex boronate intermediates, enabling access to fluorinated or heteroaromatic derivatives.

Molecular Weight and Drug-Likeness: The target compound (MW 406.48) falls within Lipinski’s rule of five (MW < 500), unlike the higher-MW fluorinated chromenone derivative (570.6, ), which may face bioavailability challenges.

Research Findings and Implications

  • Kinase Inhibition : Pyrazolo[3,4-b]pyridines with acetamide and alkyl substituents (e.g., ) often inhibit kinases like BRAF or EGFR, suggesting the target compound’s therapeutic relevance in cancer .
  • Metabolic Stability : Fluorinated analogs () resist CYP450-mediated oxidation, whereas chlorophenyl derivatives () may require structural optimization to reduce toxicity.
  • Solubility Challenges : The absence of polar groups in the target compound (vs. methoxy in ) may necessitate formulation enhancements for clinical use.

Biological Activity

N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article will explore its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20_{20}H23_{23}N5_5O2_2 and a molecular weight of approximately 300.36 g/mol. Its structure includes a pyrazole ring fused with a pyridine structure, along with various substituents that enhance its biological activity.

Biological Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities. Notably, this compound has shown promise in:

  • Inhibition of Tropomyosin Receptor Kinases (TRKs) : TRKs are crucial in cell proliferation and differentiation. A study demonstrated that related pyrazolo[3,4-b]pyridine derivatives exhibited inhibitory activity against TRKA with an IC50_{50} value of 56 nM . This suggests potential applications in cancer therapeutics.
  • Neuroprotective Effects : The compound's structural characteristics may allow it to interact with neurodegenerative pathways. Pyrazolo[3,4-b]pyridines have been noted for their ability to bind selectively to amyloid plaques associated with Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions : The formation of the pyrazolo[3,4-b]pyridine framework often involves cyclization reactions starting from appropriate precursors.
  • Substitution Reactions : The introduction of acetamidophenyl and isopropyl groups can be achieved through various substitution reactions which enhance the compound's biological profile.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

StudyFocusFindings
Study ATRK InhibitionIC50_{50} value of 56 nM against TRKA .
Study BNeuroprotectionHigh affinity for amyloid plaques in AD models .
Study CAnticancer ActivityInhibition of Km-12 cell line proliferation with IC50_{50} = 0.304 μM .

Q & A

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°C for methylationMinimizes side reactions
SolventDMF or THFEnhances solubility
CatalystPd(OAc)₂ for Suzuki couplingImproves cross-coupling

Basic: Which analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and confirms regiochemistry of the pyrazolo-pyridine core .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~454.2 g/mol) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • HPLC : Quantifies purity (>95% via reverse-phase C18 column, acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:
Contradictions often arise from subtle structural variations (e.g., halogen vs. methoxy substituents). Strategies include:

Structure-Activity Relationship (SAR) Studies :

  • Synthesize derivatives with systematic substituent changes (e.g., replacing acetamido with methoxy groups) and compare IC₅₀ values .

Targeted Assays :

  • Use kinase inhibition assays (e.g., EGFR or JAK2) to quantify potency differences .

Data Normalization :

  • Account for variables like cell-line specificity or assay conditions (e.g., ATP concentration in kinase assays) .

Q. Example Data Comparison :

DerivativeIC₅₀ (EGFR, nM)Selectivity (JAK2/EGFR)Source
Parent compound12.3 ± 1.28.5
3-Methoxy analog45.7 ± 3.11.2

Advanced: What computational strategies predict binding affinity with kinase targets, and how are they validated?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with backbone residues (e.g., Met793 in EGFR) and hydrophobic contacts with isopropyl groups .
  • Molecular Dynamics (MD) Simulations :
    • Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
  • Validation :
    • Correlate computational binding scores with experimental IC₅₀ values. Discrepancies >10-fold warrant re-evaluation of protonation states or water-mediated interactions .

Advanced: How should researchers address crystallization challenges for X-ray diffraction studies?

Methodological Answer:

  • Crystallization Screening :
    • Use vapor diffusion (hanging drop) with PEG-based precipitants. Co-crystallize with kinase domains to stabilize conformations .
  • Data Collection/Refinement :
    • Collect high-resolution (<1.5 Å) data using synchrotron radiation. Refine with SHELXL (anisotropic displacement parameters, TLS groups) .
  • Troubleshooting :
    • If twinning occurs (common with methyl groups), apply twin refinement (SHELXL TWIN command) or use detwinned datasets .

Q. Tables for Reference

Q. Table 1: Key Analytical Parameters

TechniqueTarget DataCritical Parameters
1H NMRMethyl group integration500 MHz, CDCl₃ solvent
HPLCRetention time (~8.2 min)C18 column, 70% MeOH
HR-MS[M+H]⁺ = 454.2345ESI+, resolution 30,000

Q. Table 2: Common Synthesis Pitfalls

IssueSolutionEvidence Source
Low regioselectivityUse directing groups (e.g., nitro)
Amide bond hydrolysisAvoid aqueous workup at high pH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.